molecular formula C11H8Cl2N4OS B2431076 2,5-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide CAS No. 920489-28-7

2,5-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide

Cat. No.: B2431076
CAS No.: 920489-28-7
M. Wt: 315.17
InChI Key: SHEJLLHHQWDHEL-UHFFFAOYSA-N
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Description

2,5-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide is a complex organic compound that belongs to the class of benzamides. This compound features a benzamide core substituted with dichloro groups and a fused thiazolo-triazole ring system. The presence of these functional groups and heterocycles imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Formation of the Triazole Ring: The triazole ring is formed by cyclization of a hydrazine derivative with a nitrile or carboxylic acid derivative.

    Coupling of the Benzamide Core: The final step involves coupling the dichlorobenzamide with the thiazolo-triazole intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,5-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The dichloro groups on the benzamide core can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: The thiazole and triazole rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex ring systems.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the thiazole and triazole rings.

Scientific Research Applications

2,5-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, particularly those involving microbial infections and cancer.

    Industry: It can be used in the development of new materials with specific chemical and physical properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2,5-dichloro-N-(5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide apart is the combination of the dichlorobenzamide core with the fused thiazolo-triazole ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2,5-dichloro-N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8Cl2N4OS/c12-6-1-2-8(13)7(5-6)9(18)14-10-15-16-11-17(10)3-4-19-11/h1-2,5H,3-4H2,(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEJLLHHQWDHEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NN=C(N21)NC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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